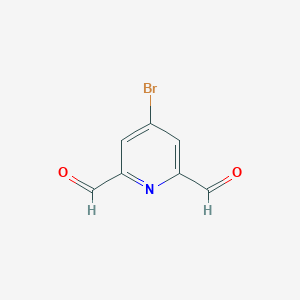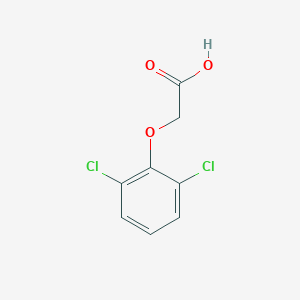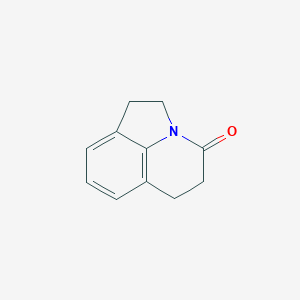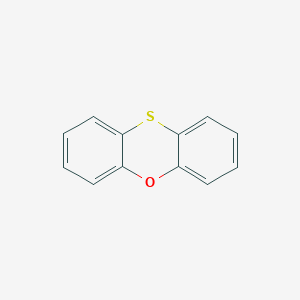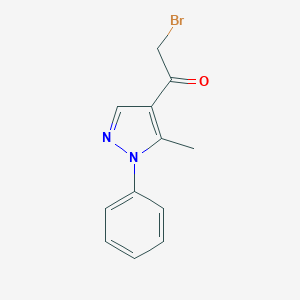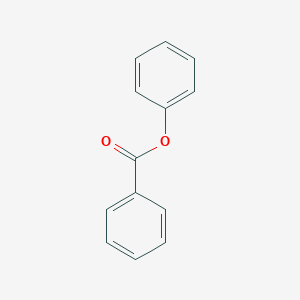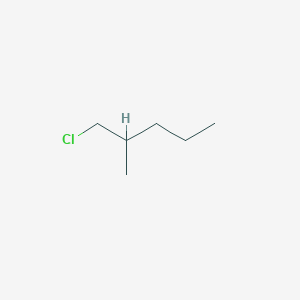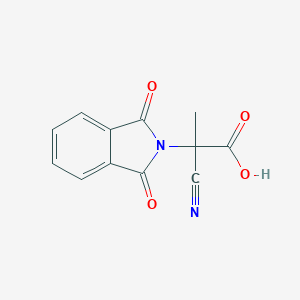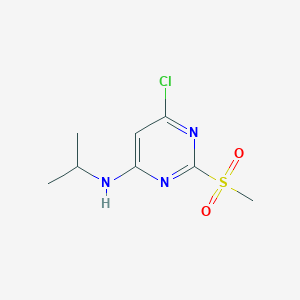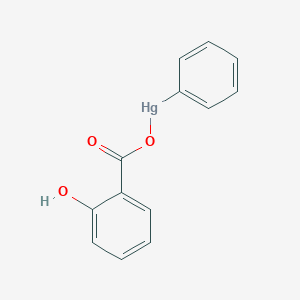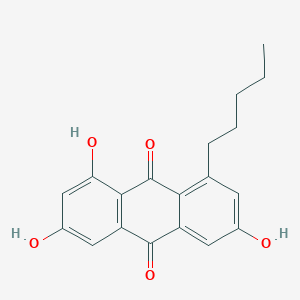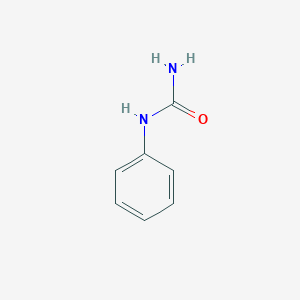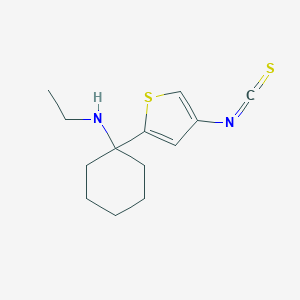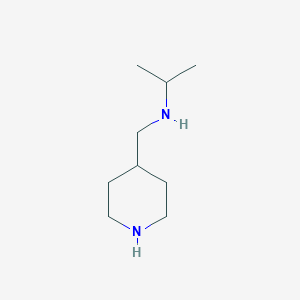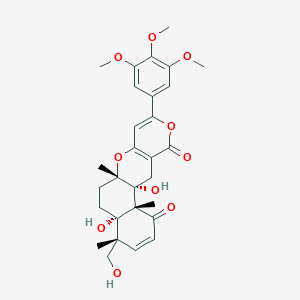
4-Hmdm-territrem B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-methoxymandelic acid (4-Hmdm) is a natural compound found in various plants and is known for its medicinal properties. One of its derivatives, 4-Hmdm-territrem B, has been studied extensively for its potential use in treating various diseases.
作用機序
The mechanism of action of 4-Hmdm-territrem B-territrem B is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and oxidative stress, which are known to contribute to the development of various diseases.
生化学的および生理学的効果
Studies have shown that 4-Hmdm-territrem B-territrem B can reduce inflammation and oxidative stress in various cell types, including cancer cells, immune cells, and neurons. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of using 4-Hmdm-territrem B-territrem B in lab experiments is its natural origin, which makes it a safer alternative to synthetic drugs. However, its complex synthesis method and limited availability can be a limitation for some researchers.
将来の方向性
There are several future directions for the study of 4-Hmdm-territrem B-territrem B. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-Hmdm-territrem B-territrem B and its potential side effects.
Conclusion
In conclusion, 4-Hmdm-territrem B-territrem B is a promising natural compound that has been studied extensively for its potential use in treating various diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic effects and mechanism of action.
合成法
4-Hmdm-territrem B-territrem B can be synthesized through a multi-step process that involves the isolation of 4-Hmdm-territrem B from natural sources, followed by chemical modification and purification. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
4-Hmdm-territrem B-territrem B has been studied for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs.
特性
CAS番号 |
139122-92-2 |
|---|---|
製品名 |
4-Hmdm-territrem B |
分子式 |
C29H34O10 |
分子量 |
542.6 g/mol |
IUPAC名 |
(1R,2R,6R,7S,10S)-1,7-dihydroxy-6-(hydroxymethyl)-2,6,10-trimethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |
InChI |
InChI=1S/C29H34O10/c1-25(15-30)8-7-22(31)27(3)28(25,33)10-9-26(2)29(27,34)14-17-19(39-26)13-18(38-24(17)32)16-11-20(35-4)23(37-6)21(12-16)36-5/h7-8,11-13,30,33-34H,9-10,14-15H2,1-6H3/t25-,26+,27-,28+,29+/m1/s1 |
InChIキー |
PXIKKOJKOBCLTQ-ZCCUTQAASA-N |
異性体SMILES |
C[C@]12CC[C@@]3([C@@](C=CC(=O)[C@]3([C@@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |
SMILES |
CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |
正規SMILES |
CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |
同義語 |
4-HMDM-territrem B 4-hydroxymethyl-4-demethylterritrem B 4beta-hydroxymethyl-4beta-demethylterritrem B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



